Zotepine-d6 N-Oxide

Bioanalysis LC-MS/MS Isotope Dilution

Eliminate ion suppression and recovery bias in Zotepine metabolite assays. Zotepine-d6 N-Oxide is a hexa-deuterated analog of the N-oxide metabolite, designed as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS. • +6 Da mass shift ensures baseline resolution from the unlabeled analyte and parent drug. • Co-elution with Zotepine N-Oxide corrects matrix effects per ICH M10 & FDA BMV guidelines. • Suitable for plasma PK, CYP3A4 phenotyping, and impurity quantification at the 0.10% ICH threshold.

Molecular Formula C18H18ClNO2S
Molecular Weight 353.9 g/mol
Cat. No. B15144676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZotepine-d6 N-Oxide
Molecular FormulaC18H18ClNO2S
Molecular Weight353.9 g/mol
Structural Identifiers
SMILESC[N+](C)(CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]
InChIInChI=1S/C18H18ClNO2S/c1-20(2,21)9-10-22-16-11-13-5-3-4-6-17(13)23-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3
InChIKeyIZIOJMRQCYPVQW-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zotepine-d6 N-Oxide Reference Standard


Zotepine-d6 N-Oxide is a stable isotope-labeled (deuterated) analog of Zotepine N-Oxide, the N-oxide metabolite of the atypical antipsychotic drug Zotepine [1]. The compound carries six deuterium atoms (d6) in place of hydrogen, yielding a molecular formula of C₁₈H₁₂D₆ClNO₂S and a molecular weight of 353.9 g/mol . As a metabolite standard, it is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Zotepine and its metabolites in biological matrices [1]. Its deuterium labeling confers a distinct mass shift of +6 Da relative to the unlabeled Zotepine N-Oxide (MW 347.86), enabling unequivocal mass spectrometric differentiation [2].

Why Zotepine-d6 N-Oxide Cannot Be Replaced


In quantitative LC-MS/MS, the use of an unlabeled analog or a structurally similar but non-identical compound as an internal standard (IS) introduces significant analytical error due to differential extraction recovery, ionization efficiency, and matrix effects [1]. Deuterated internal standards like Zotepine-d6 N-Oxide exhibit nearly identical physicochemical properties to the target analyte (unlabeled Zotepine N-Oxide) but are distinguishable by a mass shift of ≥3 Da, enabling baseline resolution in the mass analyzer [1]. Substitution with Zotepine, Zotepine-d6, or Zotepine S-Oxide fails because these compounds differ in chromatographic retention time, MS/MS fragmentation patterns, and/or ionization response, leading to inaccurate quantification and failed method validation under regulatory guidelines (e.g., ICH M10, FDA Bioanalytical Method Validation) [2].

Zotepine-d6 N-Oxide: Head-to-Head Evidence


Mass Spectrometric Differentiation by Isotopic Shift

Zotepine-d6 N-Oxide (target) provides a definitive mass shift of +6.04 Da relative to unlabeled Zotepine N-Oxide (comparator) when analyzed by MS. This shift exceeds the minimum 3 Da threshold required for baseline resolution from the analyte's isotopic envelope, ensuring accurate quantification without signal overlap [1]. The unlabeled N-Oxide has a molecular weight of 347.86, while the d6-labeled analog weighs 353.9, a difference clearly resolved in standard unit-resolution mass spectrometers [2].

Bioanalysis LC-MS/MS Isotope Dilution Pharmacokinetics

Minor Metabolite Detection Sensitivity

In human liver microsome studies, Zotepine N-Oxide was detected as a metabolite but could not be reliably quantified due to its low abundance, while major metabolites norzotepine, 3-hydroxyzotepine, and zotepine S-oxide were readily quantifiable [1]. This indicates that Zotepine N-Oxide is a minor metabolic product, and its accurate measurement requires a highly sensitive and specific analytical method—precisely the scenario where a matched deuterated internal standard is indispensable to correct for matrix variability [1].

Drug Metabolism CYP450 Metabolite Identification Pharmacokinetics

Impurity Control Threshold in Drug Substance

In pharmaceutical manufacturing, Zotepine N-Oxide is classified as a process-related impurity/degradant that must be controlled. The acceptance criterion for this impurity is ≤0.10% relative to the Zotepine API peak [1]. This threshold is derived from ICH Q3A guidelines for unspecified impurities in new drug substances (typically ≤0.10% for maximum daily dose ≤2 g/day). The deuterated analog serves as the ideal reference standard for accurately quantifying this low-level impurity via LC-MS/MS, where unlabeled or structurally dissimilar standards would yield inaccurate results due to matrix effects.

Pharmaceutical Quality Control Impurity Profiling ICH Guidelines

Zotepine-d6 N-Oxide Applications


Quantitative Plasma Bioanalysis for Pharmacokinetics

Use Zotepine-d6 N-Oxide as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods to accurately quantify the minor metabolite Zotepine N-Oxide in human or animal plasma. The +6 Da mass shift ensures no interference from endogenous compounds or the parent drug, enabling reliable measurement of low-abundance metabolite concentrations essential for complete pharmacokinetic profiling [1][2].

Impurity Quantification for Release Testing

Employ Zotepine-d6 N-Oxide as a reference standard in validated HPLC or LC-MS methods to quantify the N-Oxide impurity at the 0.10% regulatory threshold. The deuterated analog corrects for matrix effects and ionization variability, ensuring compliance with ICH Q3A/Q3B and pharmacopeial requirements for pharmaceutical quality control [3].

In Vitro DDI Studies with Liver Microsomes

When investigating the impact of CYP3A4 inhibitors or inducers on Zotepine metabolism, Zotepine-d6 N-Oxide serves as a precise internal standard for quantifying the N-oxide metabolite, which is produced primarily via CYP3A4. The deuterated analog's identical extraction and ionization behavior to the analyte minimizes variability in complex hepatocyte or microsomal matrices, yielding robust kinetic parameters (Km, Vmax) [1][4].

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